molecular formula C14H21N3 B1487302 N-benzyl-2H-indazol-7-amine CAS No. 1042987-79-0

N-benzyl-2H-indazol-7-amine

Cat. No. B1487302
M. Wt: 231.34 g/mol
InChI Key: ULDBQCHTBQRCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2H-indazol-7-amine” is a compound that belongs to the family of indazoles . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 2H-indazoles, like “N-benzyl-2H-indazol-7-amine”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . The 2H-indazole form is relevant to “N-benzyl-2H-indazol-7-amine”.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are carried out without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

General and Mild Synthesis

  • The synthesis of 2H-indazoles has been a focal point due to their significance in drug discovery, acting as an efficient isostere for structures like indoles and benzimidazoles. A palladium-catalyzed domino reaction offers a straightforward approach to regioselectively synthesize N-substituted 2H-indazoles from readily available precursors, highlighting the scaffold's ability to interact with diverse biological targets (Halland et al., 2009).

Novel Synthetic Approaches

  • The Davis-Beirut Reaction (DBR) has been identified as a robust method for constructing 2H-indazoles and their derivatives, leveraging the chemistries of nitroso imine or nitroso benzaldehyde intermediates for N-N bond-forming heterocyclization (Zhu et al., 2019).
  • A one-step heterocyclization process for converting o-nitrobenzylamines to 3-alkoxy-2H-indazoles demonstrates the influence of electronic and steric factors on reaction efficiency, with yields ranging from approximately 40-90% (Mills et al., 2006).

Applications in Organic Synthesis

  • Copper-catalyzed, one-pot, three-component reactions enable the synthesis of 2H-indazoles through the formation of C-N and N-N bonds, showcasing a broad substrate scope and functional group tolerance (Kumar et al., 2011).
  • Organophotoredox catalysis has been applied for direct C-H amination of 2H-indazoles with various amines, including aliphatic primary and secondary amines, at room temperature under ambient conditions, indicating a broad applicability of this method in organic synthesis and potentially in the development of pharmaceuticals (Neogi et al., 2020).

Potential for Advanced Applications

  • Studies such as those on the synthesis and antitumor activity of substituted indazole derivatives provide insights into the potential of N-benzyl-2H-indazol-7-amine and its derivatives in medicinal chemistry, highlighting significant antiproliferative and apoptotic activities against human tumor cell lines (Abbassi et al., 2014).

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is expected that the medicinal properties of indazoles, including “N-benzyl-2H-indazol-7-amine”, will be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

N-benzyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-3,5-6,12-17H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDBQCHTBQRCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNNC2C(C1)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2H-indazol-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2H-indazol-7-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-2H-indazol-7-amine
Reactant of Route 3
N-benzyl-2H-indazol-7-amine
Reactant of Route 4
N-benzyl-2H-indazol-7-amine
Reactant of Route 5
N-benzyl-2H-indazol-7-amine
Reactant of Route 6
N-benzyl-2H-indazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.